rac-(1r,3R,5S)-3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
rac-(1r,3R,5S)-3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3R,5S)-3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide (CO₂) under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group may be converted to other functional groups such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Esters, amides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Studied for its unique reactivity due to the presence of trifluoromethyl groups.
Biology:
- Investigated for potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1r,3R,5S)-3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
rac-(1r,3R,5S)-3,5-bis(trifluoromethyl)cyclohexane-1-amine: Similar structure but with an amine group instead of a carboxylic acid.
rac-(1r,3R,5S)-3,5-bis(trifluoromethyl)cyclohexane-1-alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness:
- The presence of two trifluoromethyl groups imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability.
- The carboxylic acid group allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
2222055-56-1 |
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Molecular Formula |
C9H10F6O2 |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
(3R,5S)-3,5-bis(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H10F6O2/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h4-6H,1-3H2,(H,16,17)/t4?,5-,6+ |
InChI Key |
VKWKCLKUDZHHIX-GOHHTPAQSA-N |
Isomeric SMILES |
C1[C@H](CC(C[C@H]1C(F)(F)F)C(=O)O)C(F)(F)F |
Canonical SMILES |
C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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